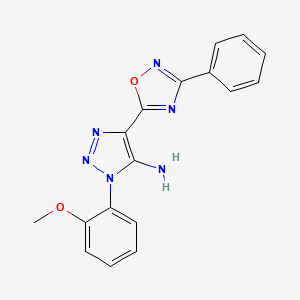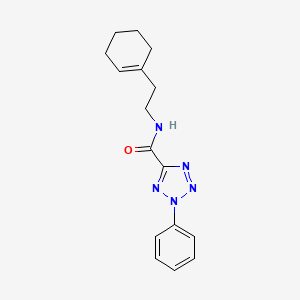
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide, also known as CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
Mécanisme D'action
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide exerts its effects by inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell proliferation, survival, and differentiation. Inhibition of CK2 activity by N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide leads to the dysregulation of various signaling pathways, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinase CK2. In addition, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has also been shown to have neuroprotective effects in preclinical models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide is its specificity for protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has some limitations, including its poor solubility and stability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors that can overcome the limitations of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide. Another area of interest is the investigation of the role of CK2 in viral infections, as CK2 has been shown to be involved in the replication of various viruses, including HIV and hepatitis C virus. Finally, the potential therapeutic applications of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide in neurological disorders, such as Alzheimer's disease and Parkinson's disease, are also an area of interest for future research.
Méthodes De Synthèse
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide involves several steps, including the reaction of cyclohexene with ethylene oxide, followed by the reaction of the resulting product with tetrazole-5-carboxylic acid, and finally, the coupling of the resulting intermediate with phenyl isocyanate. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. In cancer, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell proliferation and survival. Inhibition of CK2 activity by N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(17-12-11-13-7-3-1-4-8-13)15-18-20-21(19-15)14-9-5-2-6-10-14/h2,5-7,9-10H,1,3-4,8,11-12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHHPRGGTVRPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

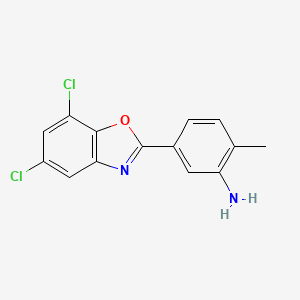
![N-(3,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2535029.png)

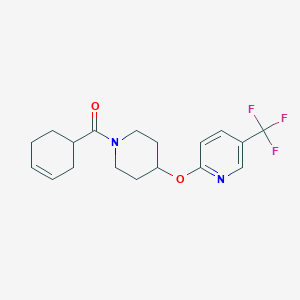
![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

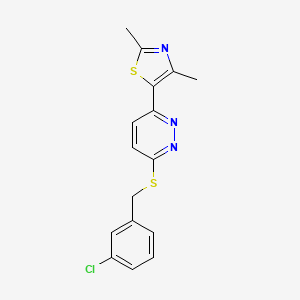
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)

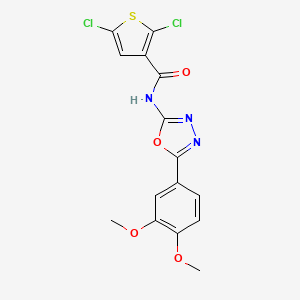
![2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2535044.png)

![N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2535046.png)
